molecular formula C19H15F3N4O2S B287328 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Numéro de catalogue B287328
Poids moléculaire: 420.4 g/mol
Clé InChI: RHROWSKZARGCSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TFP, is a synthetic compound that has gained attention for its potential applications in scientific research.

Applications De Recherche Scientifique

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to modulate the activity of GABA receptors, which are involved in the regulation of synaptic transmission and neuronal excitability.

Mécanisme D'action

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a selective antagonist of the glycine receptor by binding to a specific site on the receptor, which prevents the binding of glycine. This results in a decrease in inhibitory neurotransmission in the central nervous system. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also modulates the activity of GABA receptors by increasing the frequency of channel openings, which enhances the inhibitory effects of GABA.
Biochemical and Physiological Effects:
6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects. In animal studies, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to increase locomotor activity, decrease anxiety-like behavior, and impair learning and memory. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have analgesic effects in animal models of pain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its selectivity for the glycine receptor, which allows for the specific modulation of inhibitory neurotransmission. However, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have off-target effects on other receptors, which may complicate the interpretation of results. Additionally, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has low solubility in water, which may limit its use in certain experimental settings.

Orientations Futures

There are a number of future directions for research on 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the potential therapeutic applications of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of neurological disorders, such as epilepsy and chronic pain. Further research is also needed to better understand the mechanisms underlying the effects of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on synaptic transmission and neuronal excitability. Additionally, the development of more selective and potent glycine receptor antagonists may help to overcome some of the limitations of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments and clinical applications.

Méthodes De Synthèse

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 4-(trifluoromethyl)benzoyl chloride with thiosemicarbazide, followed by the reaction with 3,4-dimethoxybenzyl bromide and sodium hydride. The resulting product is then treated with triethylorthoformate and acetic anhydride to yield 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Propriétés

Nom du produit

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Formule moléculaire

C19H15F3N4O2S

Poids moléculaire

420.4 g/mol

Nom IUPAC

6-[(3,4-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15F3N4O2S/c1-27-14-8-3-11(9-15(14)28-2)10-16-25-26-17(23-24-18(26)29-16)12-4-6-13(7-5-12)19(20,21)22/h3-9H,10H2,1-2H3

Clé InChI

RHROWSKZARGCSR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)OC

SMILES canonique

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.